molecular formula C20H10Cl2F3N3O3 B13942797 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide

Cat. No.: B13942797
M. Wt: 468.2 g/mol
InChI Key: INZCIRKQZNDDAY-UHFFFAOYSA-N
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Description

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide is a complex organic compound featuring a benzoylcyanamide core with various substituents, including chloro, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide is unique due to its combination of chloro, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H10Cl2F3N3O3

Molecular Weight

468.2 g/mol

IUPAC Name

N-[5-chloro-2-(cyanocarbamoyl)phenyl]-5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide

InChI

InChI=1S/C20H10Cl2F3N3O3/c21-11-3-1-10(2-4-11)16-8-14(17(31-16)20(23,24)25)19(30)28-15-7-12(22)5-6-13(15)18(29)27-9-26/h1-8H,(H,27,29)(H,28,30)

InChI Key

INZCIRKQZNDDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)NC#N)Cl

Origin of Product

United States

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